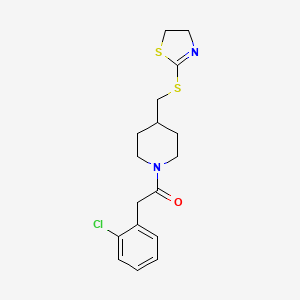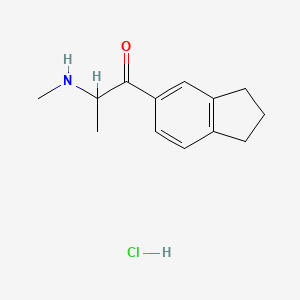
1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride is a chemical compound that is commonly known as Methylenedioxymethamphetamine (MDMA). It is a psychoactive drug that is often used recreationally due to its euphoric effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
- BK-IMP Hydrochloride has been investigated for its potential as a drug delivery vehicle. Researchers have explored its mixed interfacial/micellar behavior in combination with dimeric surfactants and amphiphilic antidepressant drugs like imipramine hydrochloride . Understanding its micellar properties can aid in designing efficient drug carriers.
- The compound has relevance in pharmaceutical crystallization studies. Techniques like differential scanning calorimetry (DSC) have been employed to characterize polymorphic drugs. For instance, DSC curves have been used to distinguish different forms of albendazole and clarithromycin . BK-IMP Hydrochloride’s crystalline properties contribute to drug formulation and stability.
- In ophthalmology research, BK-IMP Hydrochloride has shown promise in suppressing myopia progression. A study evaluated its efficacy in a murine model, where topical application of the compound helped mitigate myopia . This finding suggests potential therapeutic applications in eye health.
Drug Delivery Systems
Pharmaceutical Crystals
Myopia Suppression
Mecanismo De Acción
Target of Action
BK-IMP Hydrochloride, also known as 1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride, is a chemical compound that primarily targets the BK channels . These ion channels, also known as Maxi-K, Slo1 or K Ca 1.1 channels , are ubiquitously expressed in a broad array of excitable and non-excitable cells . They are characterized by exhibiting a high K+ selectivity and an exquisite ability to be dually activated by two distinct physiological stimuli: membrane depolarization and local increases in intracellular Ca2+ .
Mode of Action
The compound interacts with its targets, the BK channels, by binding to the negatively charged phosphate head groups of phospholipids at the bacteria cell wall . This causes increased rigidity and sinking nonpolar segments into hydrophobic domains, disrupting the cell membrane .
Biochemical Pathways
The affected biochemical pathways involve the host IMPα/β1-virus interface . The compound works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of norepinephrine and serotonin by neurons .
Pharmacokinetics
It’s important to note that critically ill patients undergo significant physiological alterations that affect the pharmacokinetics (pk) of antimicrobials based on their physiochemical properties . These alterations generally affect different PK processes, including absorption, distribution, metabolism, and elimination .
Result of Action
The stimulation of BK channels leads to a rapid efflux of K+, which results in membrane hyperpolarization . This capability confers an important physiological mechanism to modulate membrane excitability and intracellular Ca2+ homeostasis .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12;/h6-9,14H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLIFNUKMSPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(CCC2)C=C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BK-IMP Hydrochloride | |
CAS RN |
100608-68-2 |
Source


|
| Record name | BK-IMP Hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100608682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BK-IMP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM72SVA5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B3011774.png)
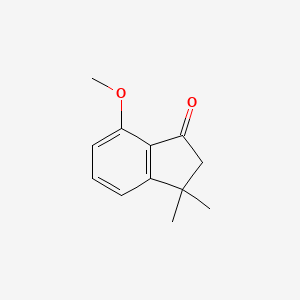
![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)
![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)
![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)
![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)
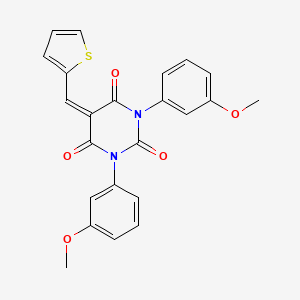
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)
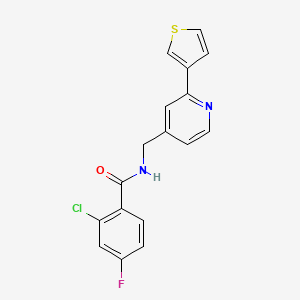
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)
